Product packaging for Oleamidopropyl dimethylamine(Cat. No.:CAS No. 109-28-4)

Oleamidopropyl dimethylamine

Cat. No.: B085875
CAS No.: 109-28-4
M. Wt: 366.6 g/mol
InChI Key: UCWYGNTYSWIDSW-QXMHVHEDSA-N
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Description

Contextualization of Fatty Acid Amidoamines within Chemical Sciences

Fatty acid amidoamines are a class of chemical compounds synthesized through the reaction of fatty acids or their esters with amines. wikipedia.orgtaylorandfrancis.com Specifically, they are amides formed from a fatty acid and an amine. wikipedia.org These molecules are characterized by a core structure that includes a secondary amide and a tertiary amine, separated by a propyl chain. cir-safety.org This amphiphilic nature, combining a nonpolar hydrocarbon chain with a polar headgroup, is fundamental to their function.

Fatty acid amidoamines serve as crucial intermediates in the synthesis of a variety of surfactants, such as certain betaines and quaternary ammonium (B1175870) salts. wikipedia.orgunilongindustry.com Their synthesis is generally considered a clean process that results in high-purity products. cir-safety.org Traditionally, the synthesis required long reaction times and an excess of the diamine reactant to achieve a reasonable yield, but newer processes have improved efficiency. google.com The versatility of fatty acid amidoamines allows for their use in diverse applications, from personal care products to industrial processes like corrosion inhibition and as curing agents for epoxy resins. wikipedia.org

Significance and Research Trajectories of Oleamidopropyl Dimethylamine (B145610)

Oleamidopropyl Dimethylamine, derived from oleic acid and 3-dimethylaminopropylamine (B130723) (DMAPA), is a prominent example of a fatty acid amidoamine. smolecule.com Its primary significance in research and commercial applications stems from its effectiveness as a cationic surfactant, emulsifier, and antistatic agent. smolecule.comlookchem.comdormer.com In mildly acidic aqueous solutions, the tertiary amine group becomes protonated, forming a quaternary ammonium salt, which enhances its water solubility and functionality as a cationic surfactant. cir-safety.orgsmolecule.com

Research has highlighted its utility in a wide array of formulations. In the cosmetics and personal care industry, it is valued for its conditioning properties in hair and skin products, where it helps to reduce static and tangling. unilongindustry.comvanityvaultboutique.com It also functions as an emulsifier to stabilize oil-water mixtures in lotions and creams. lookchem.comvanityvaultboutique.com Beyond cosmetics, this compound is researched for industrial applications, including as an asphalt (B605645) emulsifier, a corrosion inhibitor, and an additive for petroleum products. unilongindustry.com Current research trajectories focus on leveraging its unique properties, such as its salt-sensitive behavior, which allows for the design of formulations that undergo controlled phase transitions. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C23H46N2O dormer.com
Molecular Weight 366.6 g/mol nih.gov
Boiling Point 504.8 °C at 760 mmHg lookchem.com
Density 0.883 g/cm³ lookchem.com
Flash Point 259.1 °C lookchem.com
Solubility Miscible in water and various organic solvents vanityvaultboutique.com

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of this compound, based on current chemical research. The scope is strictly limited to the chemical and functional properties of the compound within a research context. This outline will first contextualize the broader family of fatty acid amidoamines to provide a foundational understanding. Subsequently, it will detail the specific characteristics, synthesis, and research-driven applications of this compound. The content will adhere to a professional and authoritative tone, presenting detailed findings and data. Excluded from this discussion are topics related to dosage, administration, safety profiles, or adverse effects, ensuring the focus remains solely on the chemical science of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46N2O B085875 Oleamidopropyl dimethylamine CAS No. 109-28-4

Properties

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide
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InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYGNTYSWIDSW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873803
Record name N-[3-(Dimethylamino)propyl]oleamide
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Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
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CAS No.

109-28-4
Record name N-[3-(Dimethylamino)propyl]oleamide
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Record name Dimethylaminopropyl oleamide
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Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
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Record name N-[3-(Dimethylamino)propyl]oleamide
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Record name N-[3-(dimethylamino)propyl]oleamide
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Record name OLEAMIDOPROPYL DIMETHYLAMINE
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Synthetic Methodologies and Chemical Derivatization of Oleamidopropyl Dimethylamine

Established Synthetic Pathways for Oleamidopropyl Dimethylamine (B145610)

The primary and most established method for synthesizing oleamidopropyl dimethylamine is through the direct amidation of a fatty acid with an amine.

The synthesis of this compound is principally achieved through the direct amidation of oleic acid with 3,3-dimethylaminopropylamine (B130723) (DMAPA). smolecule.comzxchem.comcir-safety.org This reaction is a form of nucleophilic acyl substitution, where the primary amine group of DMAPA attacks the carbonyl carbon of oleic acid, resulting in the formation of a stable amide bond and the release of water as a by-product. smolecule.com

To drive the reaction towards completion, an excess of DMAPA, typically between 1.2 to 1.5 equivalents, is often used to ensure high conversion rates of the oleic acid. A significant challenge in process optimization is the subsequent removal of unreacted DMAPA, which is a known impurity and potential sensitizer (B1316253). cir-safety.orgcir-safety.org Industrial processes may incorporate fractional distillation to recover and recycle the excess DMAPA, improving process efficiency and cost-effectiveness. Another optimization strategy involves the use of solvents like toluene (B28343) or xylene to facilitate the azeotropic removal of water, which shifts the reaction equilibrium towards the formation of the final product. smolecule.com The synthesis is considered a clean process, capable of yielding products with 98-99% purity before final purification. cir-safety.org

The amidation reaction is typically conducted at elevated temperatures, generally ranging from 160°C to 180°C, under the protection of an inert gas to prevent oxidation. Reaction times can vary from 4 to 12 hours depending on the specific conditions and presence of a catalyst. smolecule.com While the reaction can proceed without a catalyst (autocatalysis), certain catalysts can be employed to accelerate the process. smolecule.com Acid catalysts such as p-toluenesulfonic acid are known to activate the carboxylic acid group and speed up the reaction. smolecule.comgoogle.com

A critical aspect of synthesis is preventing the oxidation of the fatty acid chain at high temperatures, which can lead to a darkened, less marketable product. To address this, reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium hypophosphite (NaH₂PO₂) may be introduced as catalysts. These agents scavenge free radicals formed during heating, preserving the product's desired pale-yellow color. Purity is a key focus, with stringent quality control measures in place to limit residual DMAPA to less than 0.1% and free fatty acids to below 5 mg KOH/g.

ParameterValue / RangeImpact on Synthesis
Temperature160–180°CHigher temperatures increase reaction rate but risk oxidation.
Reaction Time4–12 hoursBalances throughput and energy consumption; depends on catalyst use. smolecule.com
DMAPA Stoichiometry1.2–1.5 equivalentsEnsures high conversion of oleic acid; excess must be removed.
Catalyst (Optional)p-toluenesulfonic acidAccelerates the rate of amidation. smolecule.comgoogle.com
Reducing CatalystSodium Borohydride (NaBH₄)Prevents oxidation, preserving product color and purity.
Inert AtmosphereNitrogen (N₂) PurgePrevents side reactions and degradation from atmospheric oxygen.

Investigations into pilot-scale synthesis provide insight into the practical application of the amidation reaction. In a documented 5-liter reactor trial, 3.12 kg of oleic acid was reacted with an initial 1.5 kg of DMAPA in the presence of 0.64 g of sodium borohydride as a color stabilizer. The mixture was heated to 160°C for 5 hours, followed by the addition of more DMAPA and another hour of reaction time to ensure completion. The purification step involved purging the reactor with nitrogen gas to reduce the residual DMAPA concentration to below 0.1%. This specific pilot run achieved a high yield of 98.5% with a purity of 98.7% as determined by HPLC.

A primary challenge in scaling up production from pilot to industrial levels is managing the reaction's thermodynamics and the efficient removal of by-products and unreacted materials. Industrial manufacturing often employs either triglyceride saponification followed by amidation or continuous-flow synthesis. smolecule.com The latter can offer better control over reaction parameters and more consistent product quality. The recovery and recycling of excess DMAPA via fractional distillation is a key economic and environmental consideration in large-scale operations.

Advanced Chemical Modification and Derivatization Strategies

The chemical structure of this compound allows for further modification, particularly at its tertiary amine group, to create derivatives with enhanced or specialized functions. keruichemical.comunilongindustry.com

This compound can be readily converted into a quaternary ammonium (B1175870) salt. In mildly acidic conditions (pH below 6), the tertiary amine group is protonated, forming a cationic surfactant. cir-safety.org This simple acid-base reaction (R₃N + H⁺ → R₃NH⁺) significantly enhances the molecule's water solubility and its efficacy as a conditioning and antistatic agent. smolecule.com

Beyond simple protonation, this compound serves as an intermediate for producing a variety of more complex quaternary ammonium salts, known as "quats". unilongindustry.comunilongindustry.com These derivatization reactions involve alkylating the tertiary amine. For instance, reacting it with agents such as methyl chloride, dimethyl sulfate (B86663), or diethyl sulfate produces quaternary ammonium compounds with applications in the oil and gas industry. keruichemical.com A specific example is the quaternization with methyl iodide to yield oleamidopropyl trimethyl ammonium iodide, a derivative noted for its enhanced water solubility and antimicrobial properties. Furthermore, patent literature describes the synthesis of Gemini quaternary ammonium salts by reacting this compound with linking agents like 1,3-dichloro-2-propanol, achieving conversion rates above 99%. google.com Other derivatives include the formation of betaines through reaction with chloroacetic acid and amine oxides via reaction with hydrogen peroxide. keruichemical.com

Reactant/Quaternizing AgentResulting DerivativeFunctional Enhancement
Acid (e.g., Lactic Acid)Protonated Quaternary Ammonium SaltIncreased water solubility, enhanced surfactant and antistatic properties. cir-safety.org
Methyl IodideOleamidopropyl Trimethyl Ammonium IodideEnhanced water solubility and antimicrobial activity.
Methyl Chloride / Dimethyl SulfateQuaternary Ammonium SaltUsed as specialized chemicals in the oilfield industry. keruichemical.com
1,3-dichloro-2-propanolGemini Quaternary Ammonium SaltHigh conversion rate (>99%) for creating dimeric surfactants. google.com
Chloroacetic AcidBetaine (B1666868) (OAB)Used in daily chemical, personal care, and oilfield applications. keruichemical.com
Hydrogen PeroxideAmine Oxide (OAO)Functions as a foaming agent and surfactant. keruichemical.com

Emerging research is exploring more sustainable methods for synthesizing this compound, with a focus on enzyme-catalyzed amidation. This approach utilizes lipases, such as Candida antarctica Lipase B, to catalyze the reaction between oleic acid and DMAPA. smolecule.com

The primary advantage of enzymatic synthesis is the significantly milder reaction conditions, typically between 60–80°C, compared to the high temperatures required for conventional thermal processes. This reduction in temperature leads to lower energy consumption, aligning with the principles of green chemistry. However, this sustainable approach faces challenges that currently limit its widespread industrial adoption. Yields from lipase-mediated amidation are often suboptimal, ranging from 70–75%, which is lower than the near-quantitative yields from thermal methods. Additionally, the high cost and limited stability of the enzymes are significant economic hurdles for large-scale production. smolecule.com

ParameterConventional Thermal SynthesisEnzyme-Catalyzed Synthesis
TemperatureHigh (160–180°C) Mild (60–80°C)
CatalystNone (autocatalytic) or Acid/Reducing Catalysts smolecule.comLipase (e.g., Candida antarctica Lipase B) smolecule.com
YieldHigh (93–99%) smolecule.comcir-safety.orgSuboptimal (70–75%)
SustainabilityHigh energy consumptionLower energy consumption, greener process
Industrial AdoptionStandard industrial methodLimited by enzyme cost and lower yield smolecule.com

Derivatization with Organic Acids: Impact on Solubility and Stability

In mildly acidic conditions (pH below 6), the tertiary amine group becomes protonated, forming a quaternary ammonium salt. cir-safety.org This transformation into a cationic surfactant is crucial for its functionality in many applications. cir-safety.org The general reaction is as follows:

R₃N + H⁺ → R₃NH⁺

Common organic acids used for this derivatization include lactic acid, L-glutamic acid, hydrochloric acid, malic acid, succinic acid, acetic acid, and fumaric acid. google.com The resulting salt, such as this compound lactate, exhibits increased water solubility. This property is particularly advantageous in cosmetic and personal care products where this compound is used as an emulsifier, conditioner, and antistatic agent. unilongindustry.com The protonated form effectively reduces static electricity and helps to evenly distribute other ingredients in a formulation.

Table 1: Impact of Protonation on this compound Properties

PropertyUnprotonated FormProtonated Form
Solubility Low in aqueous solutionsHigh in aqueous solutions
Function IntermediateCationic surfactant, antistatic agent cir-safety.org
Typical Use Synthesis of derivativesHair conditioners, lotions, emulsifier unilongindustry.com

Carbon Dioxide-Responsive this compound Derivatives

This compound and its derivatives can be designed as "switchable" or "smart" materials that respond to external stimuli, particularly carbon dioxide (CO₂). rsc.orgjessoplab.ca The tertiary amine group is key to this responsiveness. rsc.org

When CO₂ is bubbled through an aqueous solution of this compound, the tertiary amine undergoes reversible protonation in the presence of water, which acts as a weak acid (carbonic acid). rsc.org This forms a bicarbonate salt, effectively "switching" the molecule to a more hydrophilic, cationic state. rsc.org The reaction can be reversed by removing the CO₂, for instance, by flushing the system with air or another gas like nitrogen, which restores the non-ionic, more hydrophobic state. rsc.orgjessoplab.ca

This CO₂-switchable behavior has significant implications for various applications, including the development of advanced surfactant systems. For example, in the oil and gas industry, CO₂-responsive viscoelastic surfactant (VES) foam fracturing fluids have been developed using this compound (referred to as DOAPA in some studies). rsc.org In one study, a system combining DOAPA and sodium benzenesulfonate (B1194179) (NaSDS) demonstrated a dramatic increase in viscosity upon CO₂ stimulation, forming a worm-like micelle network. rsc.org This change enhanced the stability and performance of the fracturing foam. rsc.org

Similarly, CO₂-switchable nanoemulsions have been formulated using N,N-dimethyl oleoaminde-propylamine (DOAPA) and sodium dodecyl sulphate (SDS). bohrium.com These emulsions can be switched between stable and unstable states by the introduction or removal of CO₂, offering potential for controlled release and separation processes. bohrium.com

The ability to reversibly tune the properties of this compound derivatives with CO₂ opens up possibilities for creating more sustainable and efficient industrial processes, such as in enhanced oil recovery, as a demulsifier for oil-water separation, and in the formulation of smart coatings and personal care products. rsc.orgjessoplab.ca

Table 2: Research Findings on CO₂-Responsive this compound Systems

SystemStimulusObserved EffectPotential ApplicationReference
This compound (DOAPA) and Sodium Benzenesulfonate (NaSDS)CO₂Formation of worm-like micelle network, significant increase in viscosity.Recyclable foam fracturing fluid. rsc.org rsc.org
N,N-dimethyl oleoaminde-propylamine (DOAPA) and Sodium Dodecyl Sulphate (SDS)CO₂Formation of a switchable nanoemulsion.Smart emulsions, controlled release. bohrium.com bohrium.com
Erucamidopropyl dimethylamine oxide (EAOS) and this compound oxide (OAOS)pH and TemperatureSynergistic effect on viscosity and temperature resistance.Smart wormlike micelles. researchgate.net researchgate.net

Analytical Characterization Techniques and Impurity Profiling in this compound Research

The comprehensive analysis of this compound, a cationic surfactant widely used in personal care products, relies on a suite of sophisticated analytical techniques. These methods are essential for confirming its molecular structure, quantifying its presence in complex formulations, and identifying and measuring potentially sensitizing impurities. This article details the primary spectroscopic and chromatographic methods employed in the research and quality control of this compound.

Mechanistic Investigations of Biological Activities of Oleamidopropyl Dimethylamine

Elucidation of Surface-Active and Rheological Mechanisms

The utility of oleamidopropyl dimethylamine (B145610) in numerous formulations stems from its ability to modify the properties of surfaces and interfaces. This behavior is governed by its molecular structure, which features both a long, hydrophobic fatty acid tail and a hydrophilic amine head group.

As an amphiphilic molecule, oleamidopropyl dimethylamine is a potent surfactant. Its fundamental mechanism of action involves migrating to the interface between two immiscible phases, such as oil and water, and reducing the interfacial tension. The hydrophobic oleyl (C18) tail orients itself in the oil phase, while the polar dimethylamine head group prefers the water phase. This alignment disrupts the cohesive energy at the interface, making it easier to mix the two phases.

In aqueous solutions with a pH below 6, the tertiary amine group becomes protonated, acquiring a positive charge and forming a quaternary ammonium (B1175870) salt. mdpi.comnm.gov This transformation into a cationic surfactant significantly enhances its water solubility and its effectiveness at reducing surface tension. mdpi.commdpi.com At a concentration of just 0.1%, the unsaturated C18 chain of this compound can reduce the surface tension of water to approximately 28 mN/m. mdpi.com

This capacity for surface tension reduction is the basis of its emulsifying action. By positioning themselves at the oil-water interface, molecules of this compound form a stabilizing film around dispersed oil droplets, preventing them from coalescing. mdpi.com This creates a stable, uniform mixture known as an emulsion, a critical property in the formulation of many biphasic systems. mdpi.comnih.gov

Static electricity arises from an imbalance of electrical charges on the surface of a material. This compound functions as an effective antistatic agent by creating a conductive layer that dissipates this charge. mdpi.com

The mechanism relies on its ability to form a thin film on a substrate, such as hair fibers. In environments with a pH below 6, the molecule's tertiary amine head group is protonated, giving it a positive (cationic) charge. nm.gov This positive charge allows it to adsorb onto negatively charged surfaces. This adsorbed layer of cationic surfactant molecules attracts and retains moisture from the air, which increases surface conductivity. The resulting conductive pathway allows for the neutralization and dissipation of static electrical charges, thereby preventing phenomena like "flyaway" hair. mdpi.com

Cellular and Molecular Interaction Studies

Beyond its surface activity, this compound exhibits significant biological interactions, particularly with cellular membranes. These interactions are central to its antimicrobial properties and are heavily influenced by its specific molecular structure.

This compound and related amidoamines have demonstrated notable antimicrobial efficacy. The primary mechanism is believed to be the disruption of microbial cellular membranes. semanticscholar.orgresearchgate.net The cationic nature of the protonated molecule is crucial; it electrostatically interacts with the negatively charged components of microbial cell walls and membranes, such as phospholipids (B1166683) and teichoic acids. nih.gov

This binding leads to a loss of membrane integrity, causing increased permeability and the leakage of vital intracellular components, ultimately resulting in cell death. semanticscholar.orgresearchgate.netnih.gov This mechanism has been investigated against various pathogens, including the protozoan Acanthamoeba, a causative agent of microbial keratitis. semanticscholar.orgnih.gov Studies on the related compound myristamidopropyl dimethylamine (MAPD) have shown it is effective against both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba polyphaga, achieving a 4-log reduction in cysts within 120 minutes. semanticscholar.org

The efficacy is enhanced by the presence of unsaturated alkyl chains, like the oleyl group in this compound, which are thought to facilitate greater disruption of the Acanthamoeba cell membrane. nih.govnih.gov

Table 1: Cysticidal Activity of Amidoamine and Quaternary Ammonium Compounds against Acanthamoeba castellanii (25 µM concentration)
CompoundChemical ClassLog Reduction at 6 hoursLog Reduction at 24 hours
Myristamidopropyl Dimethylamine (MAPD)Tertiary Amidoamine-<1.0
Elaidamidopropyl Trimethylammonium (EAPT)Quaternary Ammonium-2.92
Oleamidopropyl Trimethylammonium (OAPT)Quaternary Ammonium-3.25
Data derived from studies on related compounds, illustrating the enhanced efficacy of quaternary ammonium versions and those with unsaturated chains. researchgate.net

The biological potency of fatty acid amidopropyl dimethylamines is intrinsically linked to their molecular architecture. Key structural features that dictate their activity include the length and saturation of the fatty acid tail and the nature of the amine head group. nih.gov

Fatty Acid Chain: The hydrophobic tail, derived from a fatty acid, plays a critical role in membrane interaction. Studies indicate that unsaturated chains, such as the oleyl group (C18:1), can enhance antimicrobial activity compared to their saturated counterparts. nih.govnih.gov This is potentially due to their ability to create greater disorder within the lipid bilayer of microbial membranes. Cross-reactivity patterns in sensitization studies also point to the influence of the fatty acid chain, with reactions observed to amidoamines with different chain lengths like lauramidopropyl (C12) and myristamidopropyl (C14) dimethylamine in individuals sensitized to this compound. nih.gov

Amine Head Group: The head group determines the charge and solubility of the molecule. Tertiary amines like this compound are pH-responsive; they become cationic at a pH below 5-6, which enhances their interaction with negatively charged cell surfaces. mdpi.com Transforming the tertiary amine into a permanently charged quaternary ammonium salt (an amidopropyl trimethylammonium or APT) can further boost biological potency. Studies have shown that quaternary ammonium derivatives, such as oleamidopropyl trimethylammonium (OAPT), exhibit superior cysticidal activity against Acanthamoeba compared to their tertiary amine precursors. nih.govnih.gov

Table 2: Structure-Activity Relationship Summary for Fatty Acid Amidopropyl Dimethylamines
Structural FeatureVariationImpact on Biological Activity
Fatty Acid TailSaturated vs. UnsaturatedUnsaturated chains may increase antimicrobial efficacy by enhancing membrane disruption. nih.govnih.gov
Chain Length (e.g., C12, C14, C18)Influences both surfactant properties and biological interactions, including cross-reactivity in sensitization. nih.gov
Amine Head GroupTertiary Amine (pH-dependent charge)Becomes cationic and more active at lower pH (<6). mdpi.commdpi.com
Quaternary Ammonium (permanent charge)Generally shows enhanced antimicrobial potency compared to the tertiary amine analogue. nih.govnih.gov

The direct interaction of this compound with human skin keratinocytes is primarily documented in the context of cytotoxicity and its potential as a contact allergen, an area outside the scope of this review. researchgate.netnih.gov

General studies on surfactants provide insight into potential mechanisms of interaction with keratinocytes. As membrane-active agents, surfactants can disrupt the cell membranes of keratinocytes, leading to cytotoxicity, particularly at high concentrations. nm.govub.edu The degree of toxicity is dependent on the surfactant's specific chemical structure, including chain length and head group type, as well as the concentration and exposure time. mdpi.comsemanticscholar.org For example, studies on various surfactants have shown that human keratinocytes in culture exhibit dose-dependent responses, and that different surfactants have different cytotoxicity profiles (IC50 values). ub.edumedscape.com Some research suggests that keratinocytes may be more resistant to certain surfactants than other cell types, like fibroblasts. medscape.com

However, specific research detailing the mechanistic effects of this compound on keratinocyte cellular homeostasis—such as influencing signaling pathways, differentiation, or barrier function in a non-toxic manner—is limited in publicly available literature. The predominant focus has been on its role in inducing inflammatory responses in sensitized individuals, where keratinocytes release cytokines as part of a delayed-type hypersensitivity reaction. Therefore, the precise, non-adverse interactions between this compound and keratinocyte cellular homeostasis represent an area requiring further investigation.

Immunological Responses and Allergic Sensitization Pathways

This compound (OAPDA) is recognized as a significant contact allergen, particularly in the context of cosmetic and personal care product use. nih.gov Its ability to elicit an immunological response is a complex process involving its chemical properties, the host's immune system, and the presence of sensitizing impurities. The following sections delve into the specific mechanisms underlying the allergic reactions to OAPDA.

Mechanisms of Allergic Contact Dermatitis Induction and Manifestation

Allergic contact dermatitis (ACD) is a type IV delayed-type hypersensitivity reaction. The induction of ACD by this compound follows a well-established immunological pathway initiated by skin contact. OAPDA, being a small molecule (a hapten), is not immunogenic on its own. It must first penetrate the stratum corneum and then covalently bind to endogenous skin proteins to form a hapten-protein conjugate. nih.gov This newly formed complex is then recognized as foreign by the immune system.

The key steps in the induction and manifestation of ACD due to OAPDA are:

Haptenation: OAPDA binds to carrier proteins in the epidermis, forming a complete antigen.

Antigen Presentation: Langerhans cells, the primary antigen-presenting cells (APCs) of the epidermis, recognize and internalize the hapten-protein complex. These cells then mature and migrate from the epidermis to regional lymph nodes.

T-cell Priming (Sensitization Phase): In the lymph nodes, the APCs present the processed antigen to naive T-lymphocytes. This interaction leads to the clonal expansion and differentiation of antigen-specific memory T-cells. This initial process is the sensitization phase and does not produce a clinical skin reaction.

Elicitation Phase: Upon subsequent exposure to OAPDA at a concentration sufficient to form the antigen, the now-sensitized memory T-cells in the skin recognize the hapten-protein complex. nih.gov This recognition triggers the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of other inflammatory cells to the site of exposure. This inflammatory cascade results in the characteristic clinical manifestations of ACD, such as erythema, edema, papules, and vesicles.

Clinical studies have frequently documented ACD from OAPDA manifesting as eyelid and facial dermatitis. nih.govcir-safety.org This localization is often due to the application of "stay-on" cosmetic products like lotions or makeup removers to the thin and sensitive periorbital skin, which may allow for greater penetration of the allergen. nih.govcir-safety.org

Cross-Reactivity Mechanisms with Structurally Related Fatty Acid Amidoamines

A significant aspect of OAPDA sensitization is its propensity for cross-reactivity with other structurally similar fatty acid amidoamines. vmvinskin.com This phenomenon occurs when T-cells sensitized to OAPDA recognize and react with other molecules that share similar structural motifs or epitopes. The core structure responsible for this cross-reactivity is the amidoamine portion of the molecule. vmvinskin.com

A pivotal study investigated the cross-reaction patterns in 13 patients confirmed to be allergic to OAPDA. nih.govnih.gov The patients were patch-tested with a series of related amidoamine surfactants, revealing a distinct pattern of reactivity. The results demonstrated that individuals sensitized to OAPDA are highly likely to react to other amidoamines, particularly those with similar fatty acid chain lengths or structures. nih.gov

Cross-Reactive CompoundNumber of Reacting Patients (out of 13)Reactivity Rate (%)
Ricinthis compound Lactate1185%
Tallowamidopropyl Dimethylamine1185%
Lauramidopropyl Dimethylamine9 (of 12 tested)75%
Myristamidopropyl Dimethylamine646%

Data from a study on patients allergic to this compound. nih.govnih.gov

The mechanism for this cross-reactivity is based on the shared chemical structure that the immune system recognizes. The dimethylamine group and the fatty acid chain are critical determinants for antigen recognition. Therefore, sensitization to one fatty acid amidoamine can lead to a state of hypersensitivity to a range of related compounds used in various personal care products. vmvinskin.com

Role of Synthetic Impurities in Immunological Sensitization Events

The immunological sensitization observed with commercial-grade OAPDA is not always caused by the molecule itself but can be significantly influenced by the presence of unreacted starting materials and synthesis intermediates. researchgate.netresearchgate.net The manufacturing process of fatty acid amidoamines involves the reaction of a fatty acid with a diamine. In the case of OAPDA, the synthesis involves oleic acid and 3,3-dimethylaminopropylamine (B130723) (DMAPA).

Two key impurities have been identified as potent sensitizers in their own right:

3,3-dimethylaminopropylamine (DMAPA): This unreacted starting material is a well-documented and potent contact allergen. nih.govresearchgate.net Numerous studies have suggested that the allergic reactions attributed to OAPDA and other amidoamines, like cocamidopropyl betaine (B1666868) (CAPB), may actually be due to residual DMAPA impurity. nih.govcir-safety.orgresearchgate.net The presence of DMAPA in the final product can independently induce sensitization or contribute to co-sensitization with the primary amidoamine. researchgate.net The Cosmetic Ingredient Review (CIR) Expert Panel has noted that DMAPA levels in OAPDA can be higher than in other related compounds, raising concerns about its contribution to sensitization. cir-safety.org

Amidoamine: This term often refers to the fatty acid amidopropyl dimethylamine itself (in this case, OAPDA), but in the context of impurities related to cocamidopropyl betaine (CAPB), it refers to the intermediate cocamidopropyl dimethylamine. cir-safety.orgresearchgate.net The link between reactivity to OAPDA and cocamidopropyl dimethylamine has been suggested to result from either the shared amidoamine structure or the presence of DMAPA as a common impurity in both. researchgate.net

Toxicological Profile and Risk Assessment of Oleamidopropyl Dimethylamine

Evaluation of Dermal and Ocular Irritation Potential

The potential for oleamidopropyl dimethylamine (B145610) to cause skin and eye irritation has been evaluated through various scientific methods.

In Vitro and In Vivo Models for Skin and Eye Irritation Assessment

A variety of models have been employed to assess the dermal and ocular irritation potential of oleamidopropyl dimethylamine and related compounds. For skin irritation, both in vitro and in vivo models have been utilized. In vitro studies have used models such as the EPISKIN™ reconstructed human epidermis model. cir-safety.org In vivo studies have been conducted on animals, such as New Zealand White rabbits, following OECD Guideline 404 for skin irritation. cir-safety.orgbenchchem.com

For ocular irritation, in vivo studies in rabbits have been a common method. benchchem.comcir-safety.org Additionally, in vitro models like the EpiOcular™ tissue model have been used to evaluate the eye irritation potential of formulations containing these compounds. benchchem.com These models provide a comprehensive approach to understanding the potential for irritation upon contact with the skin or eyes.

Concentration-Dependent Irritation Response Analysis

Studies have shown that the irritation potential of this compound is dependent on its concentration. In the Netherlands, cases of allergic contact dermatitis were reported in individuals using a body lotion containing 0.3% this compound, particularly on damaged or periorbital skin. cir-safety.orgnih.gov Patch testing with concentrations of 0.1% and 0.5% in water has been suggested, with higher concentrations potentially causing irritant reactions. nih.gov

Systemic Toxicity and Long-Term Exposure Investigations

Acute Oral and Dermal Toxicity Profiles and Hazard Characterization

This compound has been shown to have low acute oral and dermal toxicity. industrialchemicals.gov.au The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 2000 mg/kg of body weight. industrialchemicals.gov.au Similarly, the dermal LD50 is also reported as greater than 2000 mg/kg of body weight, indicating low toxicity through skin contact. industrialchemicals.gov.au Despite its low acute toxicity, it is classified as harmful if swallowed and can cause severe skin burns and eye damage. smolecule.com

Acute Toxicity of this compound

Route of ExposureSpeciesLD50 (mg/kg bw)Classification
OralRat>2000Low Acute Toxicity industrialchemicals.gov.au
DermalNot Specified>2000Low Acute Toxicity industrialchemicals.gov.au

Genotoxicity and Carcinogenicity Research Gaps and Future Directions

Currently, there are no available studies specifically on the carcinogenicity of fatty acid amidopropyl dimethylamines. industrialchemicals.gov.aucir-safety.org While some data on genotoxicity for related compounds exists, such as for stearamidopropyl dimethylamine which was not found to be clastogenic in a chromosomal aberration assay, there is a clear research gap for this compound itself. cir-safety.org The potential for nitrosamine (B1359907) formation from the secondary amide and tertiary amine groups under physiological conditions is a consideration for manufacturers. industrialchemicals.gov.au

Future research should focus on conducting comprehensive genotoxicity and carcinogenicity studies on this compound to fill these data gaps and provide a more complete toxicological profile.

Reproductive and Developmental Toxicity Investigations and Maternal Effects

Based on available data for related fatty acid amidopropyl dimethylamines, these compounds are not expected to cause reproductive or developmental toxicity from oral or dermal exposure. industrialchemicals.gov.au Observed effects in some studies have been linked to secondary maternal toxicity resulting from local irritation caused by the corrosive nature of the chemicals. industrialchemicals.gov.au

For instance, a prenatal developmental toxicity study on stearamidopropyl dimethylamine in rabbits showed no treatment-related adverse effects on pregnancy or fetal development. industrialchemicals.gov.au The maternal No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg bw/day, and the developmental NOAEL was 200 mg/kg bw/day. industrialchemicals.gov.au Another study on the same compound in rats established a maternal and paternal NOAEL of 70 mg/kg/day and a developmental NOAEL of 200 mg/kg/day. cir-safety.org

Reproductive and Developmental Toxicity of a Related Compound (Stearamidopropyl Dimethylamine)

Study TypeSpeciesRouteNOAEL (mg/kg bw/day)
Prenatal DevelopmentalRabbitDermalMaternal: 100, Developmental: 200 industrialchemicals.gov.au
Reproduction/DevelopmentalRatOralMaternal: 70, Paternal: 70, Developmental: 200 cir-safety.org

Impurity-Associated Toxicological Risks and Mitigation Strategies

Nitrosamine Formation Risk and Regulatory Limits Compliance

The chemical structure of this compound, which contains both a tertiary amine and a secondary amide group, renders it susceptible to nitrosation, a chemical process that can lead to the formation of N-nitrosamines. This reaction can occur when the compound comes into contact with nitrosating agents, such as nitrites or nitrogen oxides, under specific conditions like acidic pH. cosmetosafe.combenchchem.com N-nitrosamines are a class of compounds that are of significant concern as many are classified as probable human carcinogens based on animal studies. europa.eusfsafetyconsulting.com.br

Regulatory bodies worldwide have established stringent controls to mitigate the risks associated with nitrosamine contamination in consumer products. In the European Union, Regulation (EC) No. 1223/2009 prohibits the intentional inclusion of nitrosamines in cosmetic products. cosmetosafe.comsfsafetyconsulting.com.br Furthermore, the regulation sets a maximum limit for unavoidable traces of N-nitrosodiethanolamine (NDELA) in certain raw materials at 50 µg/kg (ppb). sfsafetyconsulting.com.brctpa.org.uk While a specific limit for finished products is not universally established, the principle of keeping levels "As Low As Reasonably Achievable" (ALARA) is a guiding tenet for manufacturers. cosmetosafe.com In the United States, the Food and Drug Administration (FDA) has monitored cosmetics for nitrosamines since 1979 and considers products containing them to be potentially adulterated and subject to enforcement action. safecosmetics.org The FDA encourages manufacturers to remove ingredients that could form N-nitrosamines and to conduct testing to understand and prevent contamination. safecosmetics.org

Table 1: Regulatory Stance and Key Factors in Nitrosamine Formation

Aspect Description Citation
Precursors Tertiary amine and secondary amide groups in this compound; residual impurities like 3-dimethylaminopropylamine (B130723) (DMAPA). benchchem.comresearchgate.net
Reaction Conditions Can occur in acidic, neutral, or alkaline media; presence of nitrosating agents (e.g., nitrites). cosmetosafe.combenchchem.com
EU Regulation Prohibits intentional use of nitrosamines; sets a limit of 50 µg/kg for NDELA in certain raw materials. cosmetosafe.comsfsafetyconsulting.com.brctpa.org.uk
FDA Stance Considers nitrosamine-containing cosmetics as potentially adulterated; encourages voluntary limits and testing. safecosmetics.org

| Mitigation Principle | As Low As Reasonably Achievable (ALARA). | cosmetosafe.com |

Quantitative Risk Assessment (QRA) Methodologies for Impurity Safety Evaluation

Quantitative Risk Assessment (QRA) is a systematic, science-based methodology used to evaluate the safety of chemical ingredients and their impurities in cosmetic products. researchgate.net The process involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net For cosmetic impurities like those found in this compound, QRA is crucial for establishing safe use levels that protect consumers from adverse effects, particularly skin sensitization. cir-safety.org

The primary impurities of concern in this compound are residual reactants such as 3-dimethylaminopropylamine (DMAPA), which is a known skin sensitizer (B1316253). cir-safety.orgcir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has noted that DMAPA impurity levels in some supplies of this compound can be higher than those found in other amidoamines. cir-safety.orgcir-safety.org

A key component of QRA for skin sensitization is the determination of a No Expected Sensitization Induction Level (NESIL). mdpi.com This value represents the maximum dose of a chemical per unit area of skin that is not expected to induce sensitization in humans. The NESIL is often derived from a weight-of-evidence (WoE) approach, integrating data from various sources, including local lymph node assays (LLNA) in animals, human repeat insult patch tests (HRIPT), and other in vitro and in silico models. cir-safety.orgcir-safety.org Once a NESIL is established, it is used in conjunction with consumer exposure models to determine if the level of an impurity in a finished product poses an acceptable risk. mdpi.com The QRA approach allows for a more refined safety evaluation than simply relying on concentration thresholds alone. cir-safety.org

Table 2: Steps in Quantitative Risk Assessment (QRA) for Cosmetic Impurities

Step Description Relevance to this compound Citation
1. Hazard Identification Identifies the potential for a substance to cause adverse health effects. Focuses on the skin sensitization potential of impurities like DMAPA. researchgate.netcir-safety.org
2. Dose-Response Assessment Characterizes the relationship between the dose of the substance and the incidence and severity of the adverse effect. Determines the No Expected Sensitization Induction Level (NESIL) from clinical and non-clinical data. researchgate.netmdpi.com
3. Exposure Assessment Estimates the amount of the substance consumers are exposed to from product use. Considers the concentration of this compound and its impurities in various cosmetic products. researchgate.net

| 4. Risk Characterization | Integrates hazard, dose-response, and exposure data to estimate the probability of adverse health effects occurring in the exposed population. | Compares consumer exposure to the NESIL to ensure a sufficient margin of safety. | researchgate.net |

Cross-Reactivity Patterns and Clinical Implications for Patient Safety

Individuals sensitized to this compound may also exhibit allergic reactions to other structurally related compounds, a phenomenon known as cross-reactivity. This is a significant consideration for patient safety, as an allergy to one substance can necessitate the avoidance of a range of personal care products containing related ingredients. nih.govvmvinskin.com

Clinical studies and patch testing have revealed a distinct pattern of cross-reactivity associated with this compound allergy. nih.gov Patients sensitized to this compound frequently show positive patch test reactions to other fatty acid amidoamines. researchgate.netnih.gov The impurity 3-dimethylaminopropylamine (DMAPA), common to the synthesis of many of these surfactants, is often implicated as a key substance in these co-reactions. researchgate.netnih.gov However, the fatty acid chain itself and the dimethylamine group are also considered critical for antigen recognition. benchchem.com

For patients with a confirmed allergy to this compound, dermatologists and allergists recommend avoiding a group of related amidoamine surfactants to prevent the recurrence of allergic contact dermatitis. vmvinskin.comnih.gov The clinical implication is that patch testing with a single amidoamine may not be sufficient. Testing with a broader series of related surfactants and impurities like DMAPA is often necessary to provide comprehensive advice to the patient. researchgate.netnih.gov This ensures that the patient can effectively manage their condition by scrutinizing ingredient labels and selecting products free from the specific allergens and their cross-reactants. vanityvaultboutique.comskinsafeproducts.com

Table 3: Common Cross-Reacting Surfactants in this compound Allergy

Cross-Reacting Compound Relationship Clinical Observation Citation
Ricinthis compound lactate Structurally related amidoamine High rate of co-reaction (85% in one study). nih.gov
Tallowamidopropyl dimethylamine Structurally related amidoamine High rate of co-reaction (85% in one study). nih.gov
Lauramidopropyl dimethylamine Structurally related amidoamine Significant co-reaction rate (75% in one study). nih.gov
Myristamidopropyl dimethylamine Structurally related amidoamine Moderate co-reaction rate (46% in one study). nih.gov
Cocamidopropyl betaine (B1666868) (CAPB) Structurally related surfactant containing an amidoamine linkage Often patch tested alongside; shares the DMAPA impurity. researchgate.netvmvinskin.com

| 3-dimethylaminopropylamine (DMAPA) | Impurity and precursor | Considered a primary sensitizer and cause of co-reactivity among amidoamines. | researchgate.netnih.gov |

Environmental Fate and Ecotoxicological Impact of Oleamidopropyl Dimethylamine

Environmental Biodegradation Pathways and Kinetics

Ready biodegradability tests, such as the OECD 301 series, are stringent assessments designed to determine if a chemical can be rapidly and completely mineralized by unadapted microorganisms in an aerobic aquatic environment chemsafetypro.comerasm.orgctpa.org.uk. A substance is generally considered "readily biodegradable" if it achieves a high percentage of degradation (e.g., >60% of theoretical carbon dioxide production or >70% of dissolved organic carbon removal) within a 28-day period, including a 10-day window where the majority of the degradation occurs chemsafetypro.com.

In cases where a substance fails to meet the strict criteria for ready biodegradability, tests for inherent biodegradability (such as OECD 302) may be conducted. These tests use conditions more favorable for degradation, such as a higher concentration of microorganisms or a longer test duration, to assess whether a chemical has the potential to biodegrade under any environmental conditions inolex.com. Information on the inherent biodegradability of Oleamidopropyl dimethylamine (B145610) is not specified in the reviewed scientific literature.

Several factors can influence the rate and pathway of Oleamidopropyl dimethylamine's biodegradation in the environment. These can be broadly categorized as environmental conditions and properties of the chemical itself.

Environmental Factors:

Temperature: Microbial activity is highly dependent on temperature. Generally, warmer temperatures increase the rate of biodegradation, while colder temperatures slow it down.

Oxygen Availability: Aerobic biodegradation, which is typically faster and more complete, requires the presence of oxygen. In anaerobic environments, such as deep sediments, the degradation of this compound would likely be much slower.

pH: The pH of the surrounding water can affect both the chemical form of this compound and the activity of the degrading microorganisms.

Microbial Population: The presence of a microbial community that has adapted to metabolize surfactants will significantly enhance the rate of biodegradation.

Chemical-Specific Factors:

Toxicity to Microorganisms: As a cationic surfactant, this compound can exhibit antimicrobial properties. At high concentrations, it can be toxic to the very microorganisms responsible for its degradation, thereby inhibiting the process erasm.org.

Adsorption: Cationic surfactants like this compound have a strong tendency to adsorb to negatively charged surfaces such as sediment, soil organic matter, and sludge in wastewater treatment plants erasm.org. This adsorption can reduce the concentration of the chemical freely dissolved in the water, which may lessen its bioavailability to microorganisms and consequently slow down its degradation rate.

Aquatic and Terrestrial Ecotoxicity Studies

The potential for a chemical to cause harm to living organisms is a key aspect of its environmental risk assessment. This section summarizes the ecotoxicity of this compound to aquatic and terrestrial life.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects" cir-safety.orgnih.gov. This indicates that the substance can cause harm to aquatic organisms at low concentrations.

While specific LC50 (the concentration lethal to 50% of test organisms) and EC50 (the concentration causing an effect in 50% of test organisms) values for this compound for the three main trophic levels (fish, invertebrates, and algae) are not widely published, data on a closely related compound, Stearamidopropyl Dimethylamine (SAPDMA), provides some insight. A study on zebrafish embryos found SAPDMA to be "moderately toxic," with a calculated LC50 of 2.3 mg/L qu.edu.qa. Cationic surfactants as a class are known to be toxic to aquatic life, with toxicity generally increasing with the length of the alkyl chain europa.eunih.gov.

Interactive Data Table: Aquatic Toxicity of a Related Amidoamine Surfactant

Test OrganismCompoundEndpointValue (mg/L)Classification
Zebrafish (Danio rerio)Stearamidopropyl DimethylamineLC502.3Moderately Toxic
Zebrafish (Danio rerio)Stearamidopropyl DimethylamineNOEC0.1-

NOEC: No Observed Effect Concentration

There is a significant lack of publicly available data on the specific toxicity of this compound to sediment-dwelling and soil organisms. However, due to its cationic nature, this compound is expected to bind strongly to negatively charged particles in sediment and soil erasm.org. This strong adsorption means that organisms living in these environments, such as benthic invertebrates (e.g., worms, crustaceans) and soil microorganisms, are likely to be exposed to this chemical.

The bioavailability of cationic surfactants in sediments is a complex issue. While strong binding can reduce the concentration of the chemical in the pore water (the water between sediment particles), direct ingestion of contaminated sediment particles can be a significant route of exposure for some organisms erasm.org. Further research is needed to determine the specific toxic effects of this compound on these important environmental compartments.

Advanced Material Science and Emerging Applications of Oleamidopropyl Dimethylamine

Functionalization in Polymer and Hydrogel Systems

Oleamidopropyl dimethylamine (B145610) is increasingly recognized for its utility in modifying and enhancing the properties of polymer and hydrogel systems. Its unique amphiphilic structure, featuring a long hydrophobic oleyl chain and a hydrophilic tertiary amine headgroup, allows for versatile functionalization strategies.

Rheological Modification of Polysaccharides (e.g., Xanthan Gum) for Enhanced Properties

Native polysaccharides like xanthan gum (XG), while widely used as rheology modifiers, present limitations such as susceptibility to microbial contamination, viscosity breakdown at high temperatures, and poor mechanical stability. researchgate.net Chemical modification by introducing hydrophobic moieties is a key strategy to overcome these drawbacks.

The functionalization of xanthan gum with oleamidopropyl dimethylamine yields a hydrophobically modified amphoteric polysaccharide (OD-XG). scu.edu.cn This modification is achieved by first reacting this compound with an etherification agent like epichlorohydrin, which is then grafted onto the xanthan gum backbone. The resulting OD-XG exhibits significantly enhanced rheological properties compared to its unmodified counterpart. The introduction of the long oleyl hydrophobic chains promotes intermolecular associations, creating a more robust polymer network in aqueous solutions.

Research demonstrates that this modification leads to a substantial increase in solution viscosity. For instance, a 0.6% OD-XG solution was found to have a viscosity of 237.97 mPa·s, a 221% increase over the 74.12 mPa·s viscosity of a 0.6% native XG solution. scu.edu.cn Furthermore, the viscoelasticity, thixotropy (shear-thinning behavior), and temperature resistance are markedly improved in the modified polymer. scu.edu.cn The viscosity of a 0.4% OD-XG solution after heating was double that of a 0.4% XG solution, showcasing its enhanced thermal stability. scu.edu.cn These tailored properties are crucial for applications in oil drilling, drug delivery, and tissue engineering. researchgate.net

Table 1: Comparison of Rheological Properties of Native Xanthan Gum (XG) vs. This compound-Modified Xanthan Gum (OD-XG)
PropertyNative Xanthan Gum (XG)OD-XGEnhancement
Viscosity (0.6% solution) 74.12 mPa·s237.97 mPa·s221% Increase
Thermal Stability Lower resistance to viscosity loss at elevated temperatures.Retained viscosity is twice that of native XG after heating.Improved Temperature Resistance
Viscoelasticity LowerSignificantly HigherEnhanced
Thixotropy LowerSignificantly HigherEnhanced
Intermolecular Association Primarily hydrogen bonding.Hydrophobic associations and hydrogen bonding.Stronger Polymer Network

Design and Synthesis of Novel Polymer-Amidoamine Conjugates

The synthesis of novel polymer-amidoamine conjugates leverages the reactive nature of the tertiary amine group in this compound. The core synthesis of the amidoamine itself involves the direct amidation of a fatty acid (oleic acid) with 3-dimethylaminopropylamine (B130723) (DMAPA). This process creates a stable amide bond and yields a molecule with a reactive tertiary amine available for further functionalization.

This tertiary amine can act as a nucleophile or a site for quaternization, allowing it to be grafted onto various polymer backbones. For instance, polymers containing electrophilic groups such as epoxides, acid chlorides, or N-hydroxysuccinimidyl esters can be readily conjugated with this compound. nih.gov This approach allows for the creation of advanced polymers where the this compound moiety imparts specific properties like hydrophobicity, cationic charge (upon protonation), and surface activity.

The design of these conjugates can be tailored for specific applications. For example, grafting onto a hydrophilic polymer like polyethylene glycol (PEG) would result in an amphiphilic copolymer capable of self-assembly into micelles or vesicles. Such structures are of significant interest in materials science for creating controlled-release systems and nanostructured materials. mdpi.com The synthesis strategy allows for precise control over the degree of substitution, enabling the fine-tuning of the final polymer's physicochemical properties, such as its solubility, thermal stability, and mechanical strength. mdpi.com

Biomedical and Biotechnological Applications

The unique chemical structure of this compound, combining a lipid-like tail with a protonatable amine group, makes it a promising candidate for various biomedical and biotechnological applications.

Development of Targeted Gene Delivery Systems (e.g., Antisense Oligonucleotide-Mediated Silencing)

A significant hurdle in gene therapies, such as those using antisense oligonucleotides (ASOs), is the efficient delivery of these large, negatively charged molecules across cell membranes and their protection from nuclease degradation. nih.govnih.gov Cationic lipids and polymers are widely investigated as non-viral vectors to overcome this challenge. nih.gov They function by forming electrostatic complexes, known as lipoplexes or polyplexes, with the anionic nucleic acid backbone. nih.gov

This compound possesses the key features of a cationic amphiphile suitable for this purpose. unc.eduresearchgate.net Its tertiary amine group can be protonated at physiological pH, providing a positive charge to interact with the negatively charged phosphate groups of ASOs. aau.dk This electrostatic interaction condenses the oligonucleotide into a more compact, neutral, or slightly cationic particle, which facilitates cellular uptake. nih.gov The long oleyl chain acts as a hydrophobic domain, promoting interaction with and transport across the lipid bilayer of the cell membrane. nih.govunc.edu

Formulations incorporating this compound into lipid nanoparticles (LNPs) could enhance the delivery and efficacy of ASO-mediated gene silencing. nih.govresearchgate.net These systems are designed to protect the ASO from degradation by serum nucleases, improve its pharmacokinetic profile, and facilitate endosomal escape into the cytoplasm where the ASO can engage with its target mRNA. nih.govliposomes.ca

Table 2: Hypothetical Components of an this compound-Based ASO Delivery System
ComponentFunction
Antisense Oligonucleotide (ASO) The therapeutic agent that silences a target gene.
This compound Provides a cationic charge for ASO complexation and a lipid tail to aid membrane translocation.
Helper Lipid (e.g., DOPE) A fusogenic lipid that promotes endosomal escape.
PEGylated Lipid A lipid conjugated to polyethylene glycol (PEG) to create a hydrophilic shell, increasing circulation time and stability.

Antimicrobial Formulations for Specialized Applications (e.g., Ocular Hygiene)

This compound exhibits antimicrobial and antiseptic properties, making it a valuable component in specialized disinfectant formulations. unilongindustry.com Its efficacy stems from its cationic surfactant nature. The positively charged headgroup can interact with and disrupt the negatively charged components of bacterial and fungal cell membranes, leading to loss of membrane integrity and cell death.

This mechanism makes it a candidate for applications in ocular hygiene, where gentle yet effective antimicrobial action is required. Preservatives in ophthalmic solutions are crucial for preventing microbial contamination. researchgate.net The surfactant properties of this compound also contribute to the cleansing action, helping to remove debris and lipids from surfaces. While traditional quaternary ammonium (B1175870) compounds like benzalkonium chloride have been used, there is ongoing research into alternatives. nih.gov The combination of surfactant and antimicrobial properties in this compound suggests its potential utility in formulations for contact lens solutions or eyelid cleansers, helping to inhibit the growth of common ocular pathogens. unilongindustry.com

Industrial Process Enhancements and Sustainable Chemistry Initiatives

This compound serves as a multifunctional additive in a wide array of industrial processes, contributing to both efficiency and sustainability. Its synthesis from oleic acid, often derived from renewable vegetable sources, aligns with green chemistry principles.

The compound is a highly effective corrosion inhibitor for metals, particularly in acidic environments. researchgate.net It functions by adsorbing onto the metal surface, forming a protective barrier that slows both the anodic and cathodic corrosion reactions. mdpi.comresearchgate.net This is critical in oil and gas production, metalworking, and industrial cleaning. healthchems.com

In the oilfield, it is used as an asphalt (B605645) emulsifier and in acid fracturing fluids. unilongindustry.comhealthchems.com As an emulsifier, it facilitates the stable dispersion of asphalt in water. In fracturing fluids, its viscoelastic properties help create stable gels to carry proppants deep into rock formations. healthchems.com

Further industrial applications include:

Textile and Paper Processing: It acts as a softener, anti-wrinkle agent, and lubricant in textile manufacturing and as a water repellent for paper. unilongindustry.comhealthchems.com

Plastics and Polymers: Used as a lubricant and mold release agent in plastic and rubber processing. healthchems.com

Paints and Inks: Enhances the dispersion and stability of pigments. unilongindustry.com

Table 3: Industrial Applications of this compound
IndustryApplicationFunction/Mechanism
Oil & Gas Corrosion InhibitionForms a protective film on metal surfaces.
Asphalt EmulsificationReduces interfacial tension between asphalt and water.
Acid FracturingViscoelastic surfactant for gel formation.
Metalworking Lubricating & Cutting OilsReduces friction and acts as a rust inhibitor.
Textiles Softening & FinishingLubricates fibers to improve feel and reduce wrinkles.
Pulp & Paper Paper SofteningActs as a softener and water repellent.
Plastics/Rubber Processing AidFunctions as an internal lubricant and mold release agent.
Paints & Inks Pigment DispersionAdsorbs on pigment surfaces to prevent agglomeration.

Applications in Oilfield Chemistry, including Viscoelastic Foam Fracturing Fluids

This compound is a specialized amidoamine surfactant that plays a critical role in the formulation of advanced fluids for the oil and gas industry. Its primary function in oilfield chemistry is as a viscoelastic surfactant (VES), a class of additives that can impart significant viscosity and elasticity to aqueous solutions under specific conditions. This property is particularly valuable in hydraulic fracturing operations, where the fluid's ability to create fractures and transport proppant is paramount. mdpi.comnih.gov

Viscoelasticity is achieved through the self-assembly of surfactant molecules into long, entangled structures, often referred to as worm-like micelles. nih.gov In the case of this compound, which is a cationic surfactant in acidic environments, these micelles form a dynamic network that provides the fluid with the necessary rheological properties to suspend and transport proppant deep into the formation fractures without the need for traditional polymer-based gelling agents. mdpi.com The key advantage of VES fluids is their ability to "break" or lose viscosity when they come into contact with hydrocarbons in the reservoir. This interaction disrupts the micellar network, causing the fluid to revert to a water-like consistency, which facilitates easier flowback and cleanup, minimizing damage to the formation's permeability. mdpi.com

A significant advancement in this area is the use of VES in energized or foam fracturing fluids. These fluids incorporate a gas phase, typically nitrogen (N₂) or carbon dioxide (CO₂), into the liquid phase, creating a stable foam. sci-hub.sescispace.comtamu.edu Foam fracturing fluids are particularly advantageous in water-sensitive formations, such as shale or coalbed methane reservoirs, as they significantly reduce the amount of water injected into the formation. tamu.edu this compound and similar VESs are crucial for stabilizing these foam systems. They reduce the interfacial tension between the gas and liquid phases, allowing for the generation of a high-quality, stable foam with excellent proppant-carrying capacity. mdpi.com The viscoelastic nature of the liquid phase enhances the foam's stability and texture, ensuring efficient fracture creation and proppant placement. sci-hub.semdpi.com

Table 1: Performance Characteristics of Viscoelastic Surfactant (VES) Foam Fracturing Fluids
PropertyDescriptionAdvantage in Hydraulic Fracturing
Proppant Transport The high viscosity and elasticity of the foam, generated by the VES network, effectively suspends and transports proppant.Ensures deep and uniform placement of proppant within the fracture network for sustained conductivity. mdpi.com
Reduced Water Usage Foam fluids are "energized" with N₂ or CO₂, significantly lowering the water volume required (high foam quality).Minimizes formation damage in water-sensitive reservoirs and reduces the volume of water to be sourced and treated. tamu.edu
Minimized Formation Damage VES fluids break upon contact with reservoir hydrocarbons, leaving minimal residue and avoiding polymer-induced pore plugging.Enhances well productivity by maintaining the permeability of the created fractures and the surrounding reservoir rock. mdpi.com
Fluid Loss Control The stable foam structure and viscosity help to control the leak-off of fluid into the porous rock matrix.Improves fracturing efficiency by focusing the fluid's energy on creating and extending fractures. tamu.edu
Improved Flowback The gas phase provides energy to assist in the flowback of the treatment fluid after fracturing is complete.Leads to faster well cleanup and brings the well into production more quickly.

Role in Agrochemical Formulations: Efficacy and Environmental Profile Enhancements

In the agricultural sector, this compound functions as a high-performance adjuvant, a substance added to agrochemical formulations to enhance the effectiveness of the active ingredient, such as a herbicide or pesticide. nih.govmdpi.com As a cationic surfactant, it modifies the physical properties of the spray solution to improve its interaction with the target plant surface.

The primary mechanism by which this compound enhances efficacy is by improving the wetting and spreading of the spray droplets on the waxy cuticle of plant leaves. cabidigitallibrary.org This is achieved by significantly reducing the surface tension of the water-based spray solution. Lower surface tension allows the droplets to flatten and cover a larger surface area, increasing the contact between the herbicide and the leaf. nih.gov This improved coverage is critical for the absorption and translocation of systemic herbicides like glyphosate. nih.govcabidigitallibrary.org Research has demonstrated that the addition of adjuvants can dramatically increase the potency of a herbicide, allowing for lower application rates while achieving the same or better levels of weed control. nih.govflvc.org

Table 2: Impact of Adjuvant on Glyphosate Efficacy on Lolium rigidum
ParameterGlyphosate AloneGlyphosate + AdjuvantEfficacy Enhancement
GR₅₀ (g ae ha⁻¹) 105.123.2~78% Reduction in Herbicide Dose Required
LD₅₀ (g ae ha⁻¹) 150.387.1~42% Reduction in Herbicide Dose Required

Data adapted from studies on glyphosate efficacy, illustrating the significant reduction in the dose required to achieve 50% growth reduction (GR₅₀) and 50% lethality (LD₅₀) when an adjuvant is included. nih.gov

The environmental profile of an agrochemical adjuvant is a critical consideration. Fatty acid amidoamines like this compound are noted for their potential biodegradability. nih.gov The biodegradation pathway for similar compounds involves the initial hydrolysis of the amide bond by microorganisms, such as Pseudomonas aeruginosa, which breaks the molecule into a fatty acid and an amine. nih.gov These smaller components can then be further metabolized. nih.gov This process suggests a mechanism for the environmental breakdown of the surfactant, reducing its persistence in soil and water systems.

However, the environmental impact is multifaceted. While biodegradability is a positive attribute, the ecotoxicity of the surfactant and its degradation byproducts must also be considered. Regulatory bodies like Environment Canada have noted that this compound is suspected to be an environmental toxin, warranting a comprehensive risk assessment in its application. ewg.org The use of any adjuvant must balance the benefit of enhanced pesticide efficacy—which can lead to a reduction in the total volume of active ingredient released into the environment—with the inherent environmental characteristics of the adjuvant itself. sci-hub.se

Regulatory Science and Safety Standards for Oleamidopropyl Dimethylamine

Analysis of International Regulatory Frameworks and Compliance

The regulation of Oleamidopropyl Dimethylamine (B145610) varies across different jurisdictions, with key frameworks in Europe, Australia, and the United States establishing standards for its use.

In Australia, Oleamidopropyl Dimethylamine is listed on the Australian Inventory of Industrial Chemicals (AICIS). The Australian government has conducted a human health tier II assessment for the broader group of fatty acid amido propyl dimethylamines, which includes this compound.

In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory, which is administered by the Environmental Protection Agency (EPA). Its status is marked as "ACTIVE," indicating that it is in commercial use in the country.

Scientific Panel Assessments and Expert Review Recommendations

Independent scientific panels play a crucial role in evaluating the safety of cosmetic ingredients, providing recommendations that guide regulatory bodies and manufacturers.

During its review of fatty acid amidopropyl dimethylamines, the CIR Expert Panel identified several data gaps. In a 2012 announcement, the panel noted a need for additional data on the percutaneous absorption of the ingredient with the shortest chain fatty acids, as well as reproduction and developmental toxicity data for the group. Specifically for this compound, the panel requested sensitization and irritation data at typical use concentrations.

A subsequent memorandum in 2014 indicated that the requested information on the levels of the impurity DMAPA in this compound had not yet been submitted. The panel also expressed that a Quantitative Risk Assessment (QRA) for another compound in the same group, stearamidopropyl dimethylamine, did not support its use at the current levels in many product categories, suggesting that similar assessments could be pertinent for other fatty acid amidopropyl dimethylamines.

Impurity Control and Safety Profiling in Commercial Formulations

The safety of this compound in commercial products is closely linked to the control of impurities, particularly those that can cause skin sensitization. The manufacturing process of fatty acid amidopropyl dimethylamines involves the reaction of fatty acids with 3,3-dimethylaminopropylamine (B130723) (DMAPA). Consequently, unreacted DMAPA can remain in the final product as an impurity.

Best Practices for Minimizing Sensitizing Impurities in Manufacturing

The manufacturing process of this compound and other fatty acid amidopropyl dimethylamines is a direct condensation reaction between a fatty acid (in this case, oleic acid) and 3,3-dimethylaminopropylamine (DMAPA). While this synthesis is considered a clean process with few by-products, the presence of unreacted starting materials, particularly DMAPA, is a primary concern as it is a known skin sensitizer (B1316253). cir-safety.orgresearchgate.net The cosmetic industry is therefore encouraged to adhere to current good manufacturing practices (cGMPs) to control and limit such impurities. cir-safety.orgcir-safety.org

Key strategies and best practices for minimizing sensitizing impurities during the manufacturing of this compound include:

Stoichiometric Control: Precisely controlling the ratio of reactants (oleic acid and DMAPA) to ensure the reaction goes to completion, thereby minimizing the amount of residual, unreacted DMAPA in the final product.

Process Monitoring: Implementing standard analytical tests throughout the reaction process to track its progress and ensure it meets predefined specifications before the product is finalized and filtered. cir-safety.orgcir-safety.org

Purification Steps: Incorporating purification stages at the end of the manufacturing process to actively remove residual impurities like DMAPA.

Quantitative Risk Assessment (QRA): Performing a QRA to determine a safe concentration of the final ingredient that would not induce sensitization in consumers. researchgate.netcir-safety.orgresearchgate.net This assessment considers the sensitizing potential of impurities like DMAPA. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acid amidopropyl dimethylamines are safe for use in cosmetics when formulated to be non-sensitizing, which can be determined through a QRA. researchgate.netresearchgate.net

Setting Strict Impurity Limits: Establishing and adhering to stringent internal specifications for the maximum allowable levels of known sensitizing impurities. For instance, while data for this compound is specific, the CIR noted that DMAPA levels in other amidopropyl dimethylamines could exceed recommended limits, highlighting the need for careful control. cir-safety.orgcir-safety.org

Table 1: Manufacturing Best Practices for Impurity Control
PracticeObjectiveRationale
Stoichiometric Control of ReactantsMaximize reaction completion.Reduces the amount of unreacted DMAPA, a known sensitizer, in the final product.
In-Process Analytical MonitoringTrack reaction progress against specifications.Ensures the reaction is complete before proceeding, preventing high impurity levels. cir-safety.org
Post-Reaction PurificationRemove residual impurities.Actively purifies the final product to minimize consumer exposure to sensitizers.
Quantitative Risk Assessment (QRA)Establish non-sensitizing use concentrations.Provides a scientific basis for ensuring the final cosmetic product is safe for consumer use regarding sensitization. cir-safety.orgresearchgate.net
Specification Setting for ImpuritiesDefine maximum acceptable impurity levels.Creates a clear quality control benchmark to prevent the release of batches with high levels of sensitizing impurities. cir-safety.org

Post-Market Surveillance and Allergenicity Monitoring Programs

Post-market surveillance, often termed "cosmetovigilance," is a critical component of public health and consumer safety for cosmetic products once they are available on the market. researchgate.net It serves as a system for collecting and analyzing adverse event reports to detect potential safety issues with ingredients like this compound, which is recognized as a potential contact allergen. vanityvaultboutique.comnih.gov

In the European Union, the "Responsible Person" (manufacturer or importer) is obligated to collect and manage reports of undesirable effects. nih.gov Serious undesirable effects must be reported to the competent national authorities. This data is essential for the ongoing safety assessment of cosmetic ingredients.

Key components of an effective allergenicity monitoring program include:

Systematic Data Collection: Establishing a robust system for consumers and healthcare professionals to report adverse reactions, such as allergic contact dermatitis. researchgate.net

Causality Assessment: Investigating reported adverse events to determine the likelihood that a specific product or ingredient, such as this compound, was the cause of the reaction.

Trend Analysis: Continuously analyzing the collected data to identify any increases in the prevalence of allergic reactions associated with the ingredient. This can signal a need for re-evaluation of its safety or use concentrations.

Market Surveillance Studies: Regulatory authorities conduct in-market controls and targeted studies to monitor the compliance of products with regulations, including checks for prohibited or undeclared allergens. europa.euedqm.eu For example, European authorities have conducted market surveillance studies on fragrances and preservatives to ensure compliance with labeling and concentration requirements. edqm.eu

Clinical Surveillance Studies: Dermatological networks and research groups conduct ongoing patch testing with baseline and specialized allergen series that may include this compound or its impurities. nih.gov Data from these studies provide crucial information on the prevalence of contact allergy in the population. The North American Contact Dermatitis Group recently added this compound to its test panel due to increasing concerns about its sensitization potential. cir-safety.org

Table 2: Components of Post-Market Allergenicity Monitoring
ComponentDescriptionPurpose
Adverse Event Reporting SystemsMechanisms for consumers and clinicians to report suspected allergic reactions to products.To gather raw data on potential safety signals from the market. researchgate.net
Regulatory ReportingMandatory reporting of serious undesirable effects to national authorities by the manufacturer/importer. nih.govEnables regulatory oversight and intervention if a significant public health risk is identified.
Market Surveillance by AuthoritiesIn-market product testing and inspection by government bodies. europa.euedqm.euTo ensure products comply with legal requirements for ingredient safety and labeling.
Clinical Patch Test SurveillanceOngoing monitoring of sensitization rates to specific allergens in dermatology clinics. nih.govTo track the prevalence of allergy in the population and identify emerging allergens.
Continuous Data ReviewOngoing analysis of all collected data (adverse events, clinical studies, literature) by the Responsible Person. europa.euTo update the product's safety assessment and take necessary risk management actions.

Q & A

Q. How can researchers validate the stability of this compound in formulation matrices?

  • Answer :
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A).
  • Degradation markers : Monitor free dimethylamine levels via ion chromatography .
  • Photostability : Expose to UV light (ICH Q1B) and quantify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.